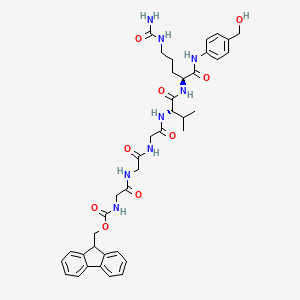
Fmoc-Gly3-Val-Cit-PAB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly3-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells. The cleavable nature of the linker ensures that the drug is released in the target environment, enhancing the efficacy and reducing the side effects of the treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly3-Val-Cit-PAB involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:
Fmoc Protection: The amino acids are protected using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine.
Linker Attachment: The peptide is then linked to the PAB (para-aminobenzoic acid) moiety
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Gly3-Val-Cit-PAB undergoes several types of reactions, including:
Cleavage Reactions: The linker is designed to be cleavable by specific enzymes or under certain conditions, releasing the attached drug.
Substitution Reactions: The amino groups in the peptide can undergo substitution reactions with various reagents
Common Reagents and Conditions
Cleavage: Enzymes like cathepsin B can cleave the linker in the target environment.
Substitution: Reagents such as DIC and HOBt are commonly used for coupling reactions
Major Products
The major products formed from these reactions include the free drug and the cleaved linker, which can be further analyzed to ensure the efficacy of the ADC .
Applications De Recherche Scientifique
Fmoc-Gly3-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates targeted drug delivery in cellular studies.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of ADCs for clinical trials and therapeutic applications
Mécanisme D'action
The mechanism of action of Fmoc-Gly3-Val-Cit-PAB involves its cleavage in the target environment, releasing the cytotoxic drug. The molecular targets include specific enzymes like cathepsin B, which cleave the linker, allowing the drug to exert its effects on the target cells. This targeted delivery enhances the efficacy of the drug while minimizing side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Val-Cit-PAB: Another cleavable linker used in ADCs.
Fmoc-Val-Cit-PAB: Similar structure but with different protective groups.
Fmoc-Val-Cit-PAB-PNP: Contains a p-nitrophenyl ester for coupling reactions
Uniqueness
Fmoc-Gly3-Val-Cit-PAB is unique due to its specific design for targeted drug delivery, cleavable nature, and compatibility with various cytotoxic drugs. Its structure allows for precise control over the release of the drug, making it highly effective in ADC applications .
Propriétés
Formule moléculaire |
C39H48N8O9 |
|---|---|
Poids moléculaire |
772.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[[2-[[2-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C39H48N8O9/c1-23(2)35(37(53)46-31(12-7-17-41-38(40)54)36(52)45-25-15-13-24(21-48)14-16-25)47-34(51)20-43-32(49)18-42-33(50)19-44-39(55)56-22-30-28-10-5-3-8-26(28)27-9-4-6-11-29(27)30/h3-6,8-11,13-16,23,30-31,35,48H,7,12,17-22H2,1-2H3,(H,42,50)(H,43,49)(H,44,55)(H,45,52)(H,46,53)(H,47,51)(H3,40,41,54)/t31-,35-/m0/s1 |
Clé InChI |
ANTAWRUQHZQAGZ-ZJJOJAIXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
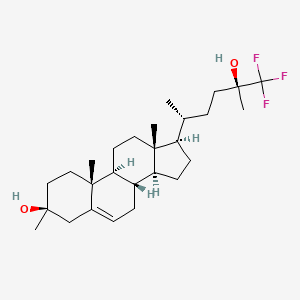
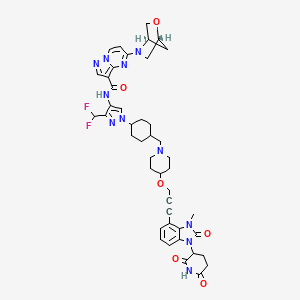
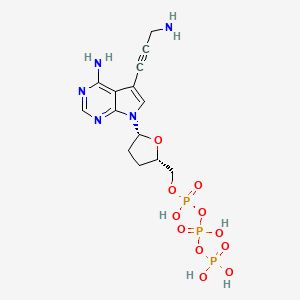
![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)


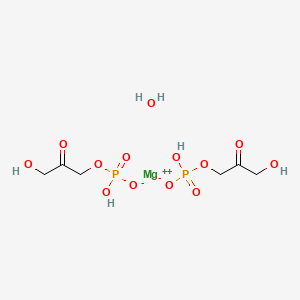
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
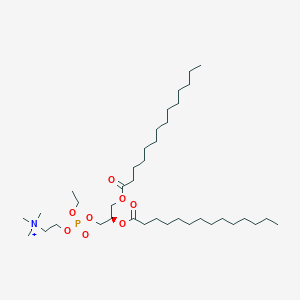
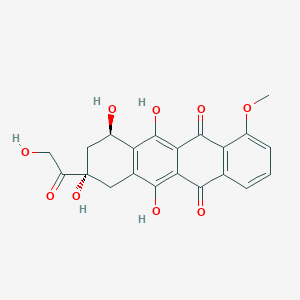
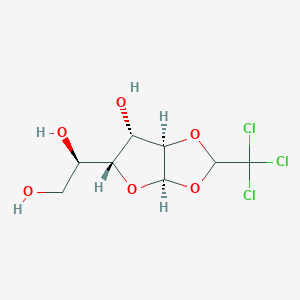
![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)

